molecular formula C9H18ClNO2 B13029010 2,2-Dimethyl-3-morpholinopropanal hydrochloride

2,2-Dimethyl-3-morpholinopropanal hydrochloride

Cat. No.: B13029010
M. Wt: 207.70 g/mol
InChI Key: PMGYQAHWPNJJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-morpholinopropanal hydrochloride is an organic compound with the molecular formula C9H17NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to a propanal group with two methyl groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-morpholinopropanal hydrochloride typically involves the reaction of morpholine with an appropriate aldehyde or ketone. One common method is the condensation of morpholine with isobutyraldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-morpholinopropanal hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can react with the morpholine ring under basic conditions.

Major Products:

    Oxidation: 2,2-Dimethyl-3-morpholinopropanoic acid.

    Reduction: 2,2-Dimethyl-3-morpholinopropanol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-morpholinopropanal hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-morpholinopropanal hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes or receptors, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2-Dimethyl-3-morpholinopropanol: Similar structure but with an alcohol group instead of an aldehyde.

    2,2-Dimethyl-3-morpholinopropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    Morpholine derivatives: Various compounds with different substituents on the morpholine ring.

Uniqueness: 2,2-Dimethyl-3-morpholinopropanal hydrochloride is unique due to the presence of both the morpholine ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2,2-dimethyl-3-morpholin-4-ylpropanal;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8-11)7-10-3-5-12-6-4-10;/h8H,3-7H2,1-2H3;1H

InChI Key

PMGYQAHWPNJJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCOCC1)C=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.